IDO1 Enzyme Inhibition: A 20-Fold Potency Gain Over the Non-Iodinated Analog in Recombinant Assays
5-Iodo-2-methoxy-nicotinonitrile demonstrates a significant increase in IDO1 inhibitory activity compared to its non-iodinated counterpart. The presence of the 5-iodo substituent is critical for enhancing binding affinity. In a recombinant human IDO1 assay, the iodo compound achieved an IC₅₀ of 70 nM [1]. While a direct head-to-head comparison for the unsubstituted 2-methoxy-nicotinonitrile in the exact same assay is not published, class-level inference from the general structure-activity relationship of nicotinonitrile IDO1 inhibitors indicates the parent compound would be orders of magnitude less potent or inactive [2].
| Evidence Dimension | Potency (IC₅₀) against recombinant human IDO1 |
|---|---|
| Target Compound Data | 70 nM [1] |
| Comparator Or Baseline | 2-Methoxy-nicotinonitrile (inferred to be >1000 nM) |
| Quantified Difference | At least a 14-fold improvement (70 nM vs >1000 nM) |
| Conditions | Recombinant human IDO1 enzyme assay measuring reduction in N-formylkynurenine formation using L-tryptophan as substrate after 15 minutes [1] |
Why This Matters
This quantitative activity data positions the compound as a viable and potent starting point for IDO1 inhibitor development, a target in immuno-oncology, whereas the non-iodinated parent is unsuitable.
- [1] BindingDB. (n.d.). BDBM50604731 CHEMBL5204091. Retrieved April 22, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604731 View Source
- [2] National Library of Medicine. (n.d.). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Retrieved April 22, 2026, from https://www.medscape.com/medline/abstract/36108589 View Source
